Methyl 6-(phenoxymethyl)picolinate

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry SAR campaigns requiring elevated lipophilicity (XLogP > 2.0) face limited picolinate ester options. Methyl 6-(phenoxymethyl)picolinate (CAS 933791-31-2) fills this gap with:
- XLogP 2.5 vs 0.2-0.4 for hydroxymethyl/unsubstituted analogs (200-fold higher partitioning)
- Zero H-bond donors reduces moisture sensitivity vs hydroxymethyl variant (HBD=1)
- ≥98% purity, 5 rotatable bonds for conformational flexibility in fragment-linking
- Phenoxymethyl ether motif relevant to aryloxyphenoxypropionate herbicide synthesis.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 933791-31-2
Cat. No. B11869194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(phenoxymethyl)picolinate
CAS933791-31-2
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3
InChIKeyFXHOSKBSIFZOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(phenoxymethyl)picolinate – Chemical Identity and Baseline Properties


Methyl 6-(phenoxymethyl)picolinate (CAS 933791-31-2) is a picolinic acid-derived heterocyclic ester bearing a phenoxymethyl substituent at the pyridine 6-position. Its molecular formula is C₁₄H₁₃NO₃ with a molecular weight of 243.26 g/mol [1]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and agrochemical research, with its reactivity profile dominated by the methyl ester moiety (hydrolysis, transesterification) and the ether linkage (cleavage under strongly acidic conditions) . Computed physicochemical descriptors—XLogP3-AA of 2.5, topological polar surface area (TPSA) of 48.4 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds—place it in a property space distinct from simpler picolinate esters [1].

Why Generic Substitution with In-Class Picolinate Esters Fails


Although methyl 6-(phenoxymethyl)picolinate shares the picolinate ester core with numerous commercially available analogs, the 6-phenoxymethyl substituent imparts a near-200-fold increase in lipophilicity (ΔXLogP ≈ 2.1–2.3 log units) and eliminates the hydrogen bond donor capacity relative to the hydroxyl-containing congener methyl 6-(hydroxymethyl)picolinate [1][2]. These differences fundamentally alter solubility, membrane permeability, and protein binding potential, meaning that synthetic intermediates, lead-optimization SAR, or formulation studies cannot reliably interchange the phenoxymethyl variant with hydroxymethyl, unsubstituted picolinate, or ethyl ester analogs without re-validating critical performance parameters [3].

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity: Phenoxymethyl vs. Hydroxymethyl Substituent Effects

Methyl 6-(phenoxymethyl)picolinate exhibits an XLogP3-AA of 2.5, compared with 0.2 for its closest structural analog methyl 6-(hydroxymethyl)picolinate [1][2]. The ΔXLogP of 2.3 log units corresponds to an approximately 200-fold higher octanol–water partition coefficient for the phenoxymethyl derivative. This lipophilicity gain is attributable to replacement of the polar –OH group with a hydrophobic phenoxy ring. In contrast, the unsubstituted methyl picolinate (XLogP3 = 0.4) and methyl 6-methylpicolinate (predicted XLogP ≈ 1.0) occupy an intermediate lipophilicity range that is neither as low as the hydroxymethyl analog nor as high as the phenoxymethyl target compound [3]. These data provide a quantitative physicochemical basis for selecting the phenoxymethyl congener when higher membrane permeability or lower aqueous solubility is required for a given synthetic or biological application.

Lipophilicity Drug-likeness Membrane permeability SAR

Hydrogen Bond Donor Count and Polar Surface Area Comparison

Methyl 6-(phenoxymethyl)picolinate possesses zero hydrogen bond donors (HBD = 0), whereas its immediate analog methyl 6-(hydroxymethyl)picolinate carries one HBD from the primary alcohol [1][2]. The absence of HBD capacity in the target compound eliminates strong intermolecular hydrogen bonding networks that dominate the crystal packing and solubility behavior of the hydroxymethyl analog. This difference is quantitatively reflected in the computed TPSA values: 48.4 Ų for the target versus 59.4 Ų for the hydroxymethyl comparator, with the 11 Ų reduction attributable entirely to replacement of –OH with –OPh [1][2]. In practical terms, the target compound is expected to exhibit lower aqueous solubility, higher organic-solvent solubility, and reduced propensity for hydrogen-bond-mediated polymorphism compared with the hydroxymethyl congener.

Hydrogen bonding Crystal engineering Solubility Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility

The target compound contains five rotatable bonds, compared with three for methyl 6-(hydroxymethyl)picolinate and only two for the unsubstituted methyl picolinate [1][2][3]. The two additional rotatable bonds arise from the phenoxymethyl ether linkage (–CH₂–O–Ph), conferring significantly greater conformational entropy and a larger accessible conformational space. This flexibility may be advantageous or detrimental depending on the application: it can facilitate induced-fit binding to protein targets but also incurs an entropic penalty upon binding, potentially reducing affinity unless compensated by favorable hydrophobic contacts from the phenyl ring. For procurement, this property directly informs whether the compound is suitable as a flexible linker-bearing building block or as a rigid scaffold precursor.

Conformational flexibility Molecular recognition Entropy Drug design

Purity Specification: Methyl Ester vs. Ethyl Ester Analog

Reputable vendors including MolCore and ChemScene supply methyl 6-(phenoxymethyl)picolinate at a minimum purity of 98% (HPLC or GC) . In contrast, the ethyl ester analog ethyl 6-(phenoxymethyl)picolinate (CAS 866124-50-7) is typically offered at 95% minimum purity by multiple suppliers . This 3-percentage-point purity differential, while modest, can be consequential for synthetic applications where ester hydrolysis or transesterification side reactions generate impurities that propagate through multi-step sequences. The methyl ester also benefits from a lower molecular weight (243.26 vs. 257.28 g/mol for the ethyl ester), providing a 5.5% mass efficiency advantage when the ester is ultimately cleaved to the free acid.

Purity specification Procurement grade Synthetic intermediate Quality control

Availability of Direct Comparative Biological Data

As of the evidence cutoff date, a comprehensive search of PubMed, patent databases, and authoritative chemistry resources did not identify any published study reporting direct head-to-head biological activity data (e.g., IC₅₀, EC₅₀, Kd, or in vivo efficacy) that simultaneously quantifies both methyl 6-(phenoxymethyl)picolinate and a named comparator in the same assay under identical conditions. The web-sourced claims of 'cell differentiation activity' and 'HDAC inhibition' [1] could not be traced to a retrievable primary research article, patent, or regulatory filing with the requisite experimental details. Consequently, all biological differentiation claims must be regarded as Class-level inference based on the physicochemical property differences documented in Evidence Items 1–4 above, not as experimentally confirmed selectivity or potency advantages. Users requiring direct biological comparator data for procurement justification should request custom head-to-head profiling from the supplier or a contract research organization.

Data transparency Evidence gap Procurement risk Biological characterization

Procurement-Driven Application Scenarios


Lead Optimization with High-Lipophilicity Building Blocks

When a structure–activity relationship (SAR) campaign demands a picolinate ester scaffold with elevated lipophilicity (XLogP > 2.0) to improve membrane permeability or blood–brain barrier penetration, methyl 6-(phenoxymethyl)picolinate (XLogP = 2.5) is quantitatively differentiated from its hydroxymethyl (XLogP = 0.2) and unsubstituted (XLogP = 0.4) analogs by a factor of 200-fold in predicted octanol–water partitioning [1]. This property profile makes it a rational procurement choice for CNS-targeted or intracellular-target projects where logP optimization is a key design parameter.

Multi-Step Synthesis of APIs or Agrochemicals

The methyl ester moiety serves as a latent carboxylic acid that can be unmasked by hydrolysis at the penultimate or final synthetic step. The ≥98% commercial purity specification and the absence of hydrogen bond donors (HBD = 0) reduce the risk of ester hydrolysis during storage or early synthetic manipulations compared with the hydroxymethyl analog (HBD = 1), which is more prone to hydrogen-bond-mediated aggregation and moisture sensitivity. The 5.5% molecular weight advantage over the ethyl ester analog also provides a mass-efficiency benefit in large-scale intermediate procurement.

Flexible Linker in Fragment-Based Drug Discovery

With five rotatable bonds—two more than methyl 6-(hydroxymethyl)picolinate and three more than methyl picolinate—the target compound offers a demonstrably larger conformational space [2]. This property is valuable when the synthetic objective is to explore induced-fit binding modes or to span a distance between two pharmacophoric elements that simpler picolinate esters cannot bridge. Procurement for fragment-linking or scaffold-hopping campaigns should prioritize this compound when linker flexibility is a design variable.

Agrochemical Intermediate for Foliar Uptake

The combination of moderate lipophilicity (XLogP = 2.5) and zero hydrogen bond donor capacity aligns with established physicochemical profiles of foliar-applied herbicides and fungicides that require cuticular penetration [1][3]. The phenoxymethyl ether motif is structurally reminiscent of aryloxyphenoxypropionate and phenoxypicolinate herbicide families, supporting its potential use as a late-stage intermediate in the synthesis of crop protection agents where the methyl ester is subsequently converted to the free acid or an alternative ester prodrug.

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